molecular formula C13H17BClNO3 B1461894 (4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid CAS No. 871332-92-2

(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid

Cat. No. B1461894
CAS RN: 871332-92-2
M. Wt: 281.54 g/mol
InChI Key: OWOXUFCZVBAXMX-UHFFFAOYSA-N
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Description

(4-Chloro-3-(cyclohexylcarbamoyl)phenyl)boronic acid, also known as 4-chloro-3-CPCPBA, is a small molecule boronic acid derivative that has been extensively studied for its potential applications in scientific research. 4-chloro-3-CPCPBA has been used as a catalyst in a variety of organic synthesis reactions, as well as a ligand in the preparation of coordination compounds. Additionally, this boronic acid derivative has been investigated for its potential use in the synthesis of drugs and other biologically active compounds.

Scientific Research Applications

Catalytic Applications

Boronic acids, including phenylboronic acid derivatives, are versatile in organic chemistry for catalysis. For instance, they are used in highly enantioselective Aza-Michael additions, contributing to the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescence and Sensing

Phenyl boronic acids, including derivatives, have applications in fluorescence quenching studies. For example, the fluorescence quenching of boronic acid derivatives by aniline in alcohols has been explored, contributing to understanding their interaction mechanisms (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Material Science

In material science, the conjugation of phenyl boronic acids with polymers has been investigated. This includes the study of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating a link between molecular structure and optical properties (Mu et al., 2012).

Biological Applications

In the biological domain, boronic acid derivatives are used in the development of probes for ions like Fe3+ and F- ions, as evidenced by the synthesis of a sequential "on-off-on"-type relay fluorescence probe (Selvaraj et al., 2019). Additionally, boronic acids are used in the fabrication of magnetic nanoparticles for glycoprotein enrichment, indicating their potential in biomedical and biotechnological fields (Zhang et al., 2014).

properties

IUPAC Name

[4-chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOXUFCZVBAXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661233
Record name [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871332-92-2
Record name [4-Chloro-3-(cyclohexylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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